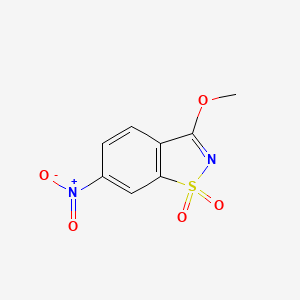![molecular formula C19H24Cl2N2O B15155235 N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine](/img/structure/B15155235.png)
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl ether group, dichlorophenyl moiety, and a dimethylamino propylamine chain, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the benzyl ether and dichlorophenyl intermediates. The key steps include:
Formation of Benzyl Ether: This involves the reaction of benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, followed by the reaction with a phenol derivative to form the benzyl ether.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a halogenation reaction using chlorine or other chlorinating agents.
Attachment of Dimethylamino Propylamine Chain: This step involves the reaction of the dichlorophenyl intermediate with dimethylamino propylamine under suitable conditions, such as the presence of a base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether and dichlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The benzyl ether and dichlorophenyl groups may interact with hydrophobic pockets in proteins, while the dimethylamino propylamine chain can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- {[4-(METHOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE
- {[4-(BENZYLOXY)-3,5-DIFLUOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE
- {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIETHYLAMINO)PROPYL]AMINE
Uniqueness
The uniqueness of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl ether and dichlorophenyl groups allows for versatile chemical modifications, while the dimethylamino propylamine chain provides potential for biological interactions.
This detailed article provides a comprehensive overview of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H24Cl2N2O |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H24Cl2N2O/c1-23(2)10-6-9-22-13-16-11-17(20)19(18(21)12-16)24-14-15-7-4-3-5-8-15/h3-5,7-8,11-12,22H,6,9-10,13-14H2,1-2H3 |
Clave InChI |
NLPFBJZMXPGJDG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155167.png)
![Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155175.png)
![N-(3-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15155178.png)
![N-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155182.png)
![4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole](/img/structure/B15155183.png)

![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155205.png)
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B15155219.png)
![Ethyl 5-{[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155227.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155240.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B15155248.png)
![ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate](/img/structure/B15155257.png)
![(4R,7S)-3-hydroxy-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15155262.png)
